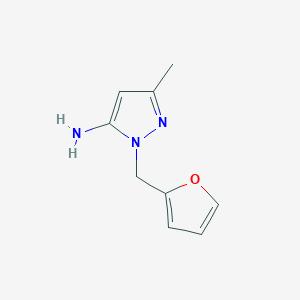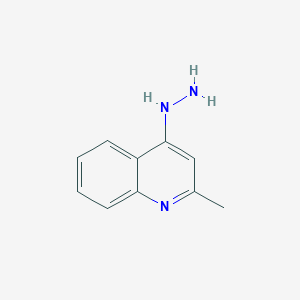
4-ヒドラジニル-2-メチルキノリン
概要
説明
4-Hydrazinyl-2-Methylquinoline is a compound with the molecular formula C10H11N3. It is a derivative of quinoline, a well-known nitrogenous tertiary base. Quinoline and its derivatives have been extensively studied due to their wide range of biological and pharmacological activities.
科学的研究の応用
4-Hydrazinyl-2-Methylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of 4-Hydrazinyl-2-Methylquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions: 4-Hydrazinyl-2-Methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce different hydrazine derivatives .
作用機序
The mechanism of action of 4-Hydrazinyl-2-Methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or receptors. This interaction can disrupt cellular processes and result in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 4-Hydrazinylquinoline
- 2-Methylquinoline
- 4-Hydrazinyl-2-Phenylquinoline
Comparison: 4-Hydrazinyl-2-Methylquinoline is unique due to the presence of both the hydrazinyl and methyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .
特性
IUPAC Name |
(2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXSDQQZREXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366247 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49612-00-2 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


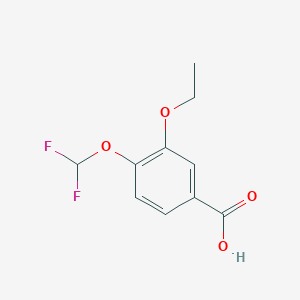





![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
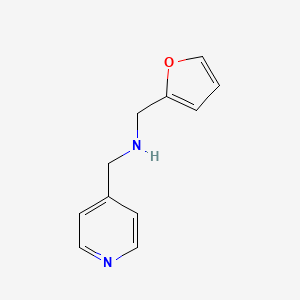
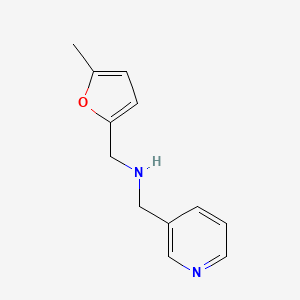
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
